
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a specialized organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of methacrylic acid with a suitable dioxopyrrolidine derivative. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The dioxopyrrolidine ring can be reduced to form corresponding amines.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methacryloyloxy group under mild conditions.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Substituted methacryloyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its use in the development of hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of advanced materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization to form cross-linked networks, while the sulfonic acid group can participate in ionic interactions. These properties enable the compound to form stable structures with unique mechanical and chemical characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methacryloyloxy)ethyltrimethylammonium chloride: Known for its antibacterial properties.
Methacrylic acid: A simpler analog used in polymer synthesis.
N-(Methacryloyloxy)succinimide: Used in bioconjugation reactions.
Uniqueness
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid stands out due to its combination of functional groups, which impart unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and form stable polymers makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9NO7S |
|---|---|
Molekulargewicht |
263.23 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C8H9NO7S/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15/h5H,1,3H2,2H3,(H,13,14,15) |
InChI-Schlüssel |
JRAOBAZTSVEJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



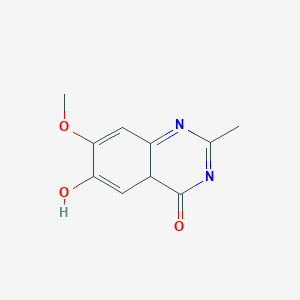

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)
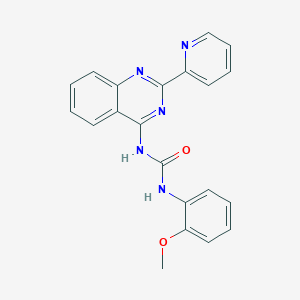

![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)
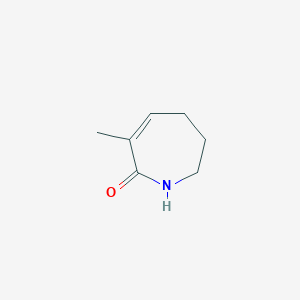


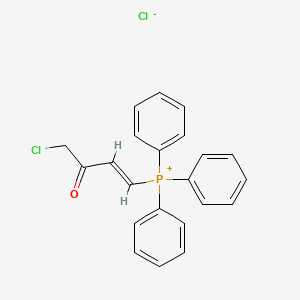
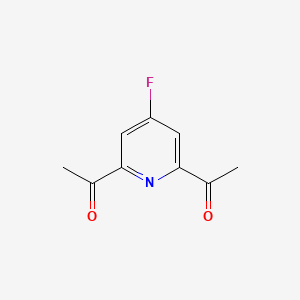
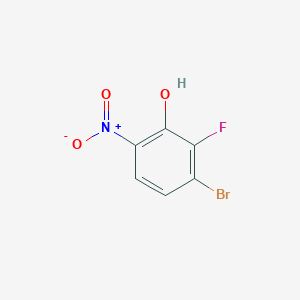
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)
